Bicyclo[3.3.1]nona-3,7-diene-2,6-dione
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Overview
Description
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione is an organic compound with the molecular formula C₉H₈O₂ and a molecular weight of 148.1586 g/mol . This compound is characterized by its bicyclic structure, which includes two double bonds and two ketone groups. It is a member of the bicyclo[3.3.1]nonane family, which is known for its unique structural properties and reactivity.
Preparation Methods
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione can be synthesized through various methods. One common synthetic route involves the bromination of the dienol acetate of bicyclo[3.3.1]nonane-2,6-dione using N-bromosuccinimide, followed by hydrolysis of the intermediate bromo-enol acetate . Another method involves the use of (Z,Z)-cis-3,7-dibromocyclo-octa-1,5-diene as a precursor . These methods typically require specific reaction conditions, such as controlled temperatures and the use of specific solvents.
Chemical Reactions Analysis
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione undergoes various chemical reactions, including photochemical rearrangements and reactions with nitroform. For instance, it can rearrange photochemically to form triasteranedione by successive 1,2-acyl shifts or to a dihydrocoumarin by a 1,5-acyl shift . When reacted with nitroform in boiling methanol, it forms 2,6-dimethoxy-4,8-bis(trinitromethyl)-bicyclo[3.3.1]nona-2,6-diene . These reactions often involve specific reagents and conditions, such as the use of methanol or tert-butyl alcohol as solvents.
Scientific Research Applications
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione has several applications in scientific research. It is used in the study of photochemical rearrangements and the synthesis of complex organic molecules . Its unique structure makes it a valuable compound for investigating reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of bicyclo[3.3.1]nona-3,7-diene-2,6-dione involves its ability to undergo photochemical rearrangements and other chemical transformations. These reactions are often driven by the compound’s unique bicyclic structure, which allows for various acyl shifts and rearrangements . The molecular targets and pathways involved in these reactions are typically related to the compound’s ability to form stable intermediates and transition states during the reaction process.
Comparison with Similar Compounds
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione can be compared to other similar compounds, such as bicyclo[3.2.1]octane-6,7-dione and bicyclo[4.3.1]deca-2,4-diene . These compounds share similar bicyclic structures but differ in the number and position of double bonds and functional groups. The unique reactivity and structural properties of this compound make it distinct from these related compounds, providing unique opportunities for research and application in various fields.
Properties
CAS No. |
133960-97-1 |
---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
bicyclo[3.3.1]nona-3,7-diene-2,6-dione |
InChI |
InChI=1S/C9H8O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h1-4,6-7H,5H2 |
InChI Key |
FEKKORHLKPVNDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC(=O)C1C=CC2=O |
Origin of Product |
United States |
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